Cas no 6840-21-7 (imidazo1,2-apyrimidine Hydrochloride)

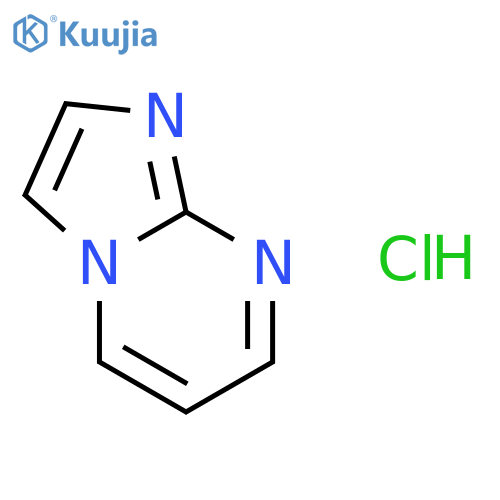

6840-21-7 structure

商品名:imidazo1,2-apyrimidine Hydrochloride

imidazo1,2-apyrimidine Hydrochloride 化学的及び物理的性質

名前と識別子

-

- Imidazo[1,2-a]pyrimidine hydrochloride

- imidazo[1,2-a]pyrimidine;hydrochloride

- DTXSID20856768

- CS-0096379

- Imidazo[1,2-a]pyrimidine HCl

- MFCD22416527

- A915321

- AKOS022172540

- CS-16375

- 6840-21-7

- Imidazo[1,2-a]pyrimidine--hydrogen chloride (1/1)

- F52715

- Imidazo[1,2-a]pyrimidinehydrochloride

- imidazo1,2-apyrimidine Hydrochloride

-

- MDL: MFCD22416527

- インチ: InChI=1S/C6H5N3.ClH/c1-2-7-6-8-3-5-9(6)4-1;/h1-5H;1H

- InChIKey: TXKNRRNMYNYBKN-UHFFFAOYSA-N

- ほほえんだ: C1=CN2C=CN=C2N=C1.Cl

計算された属性

- せいみつぶんしりょう: 155.0250249g/mol

- どういたいしつりょう: 155.0250249g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 105

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 30.2Ų

じっけんとくせい

- ゆうかいてん: 242-249°C

imidazo1,2-apyrimidine Hydrochloride セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- ちょぞうじょうけん:Store long-term at 2-8°C

imidazo1,2-apyrimidine Hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JP740-200mg |

imidazo1,2-apyrimidine Hydrochloride |

6840-21-7 | 95+% | 200mg |

149.0CNY | 2021-07-15 | |

| Ambeed | A487353-10g |

Imidazo[1,2-a]pyrimidine hydrochloride |

6840-21-7 | 95+% | 10g |

$125.0 | 2025-02-24 | |

| TRC | I706453-500mg |

imidazo[1,2-a]pyrimidine Hydrochloride |

6840-21-7 | 500mg |

$ 95.00 | 2022-06-02 | ||

| Chemenu | CM164938-10g |

imidazo[1,2-a]pyrimidine hydrochloride |

6840-21-7 | 95%+ | 10g |

$*** | 2023-05-29 | |

| TRC | I706453-100mg |

imidazo[1,2-a]pyrimidine Hydrochloride |

6840-21-7 | 100mg |

$ 65.00 | 2022-06-02 | ||

| Aaron | AR00FHE2-5g |

Imidazo[1,2-a]pyrimidine hydrochloride |

6840-21-7 | 97% | 5g |

$74.00 | 2025-02-10 | |

| Aaron | AR00FHE2-100mg |

Imidazo[1,2-a]pyrimidine hydrochloride |

6840-21-7 | 97% | 100mg |

$5.00 | 2025-02-10 | |

| Aaron | AR00FHE2-250mg |

Imidazo[1,2-a]pyrimidine hydrochloride |

6840-21-7 | 97% | 250mg |

$5.00 | 2025-02-10 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I74980-1g |

Imidazo[1,2-a]pyrimidine hydrochloride |

6840-21-7 | 95% | 1g |

¥117.0 | 2024-07-19 | |

| A2B Chem LLC | AH21278-10g |

Imidazo[1,2-a]pyrimidine hcl |

6840-21-7 | 98% | 10g |

$210.00 | 2024-04-19 |

imidazo1,2-apyrimidine Hydrochloride 関連文献

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

6840-21-7 (imidazo1,2-apyrimidine Hydrochloride) 関連製品

- 274-95-3(Imidazo1,2-apyrimidine)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬